molecular formula C7H7NO2 B6216983 1-cyanospiro[2.2]pentane-1-carboxylic acid CAS No. 2768326-96-9

1-cyanospiro[2.2]pentane-1-carboxylic acid

Cat. No. B6216983
CAS RN: 2768326-96-9
M. Wt: 137.1
InChI Key:
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Description

1-Cyanospiro[2.2]pentane-1-carboxylic acid (CSPCA) is a synthetic organic compound with a wide range of applications in the fields of chemistry, biology, and medicine. CSPCA is a cyclic aliphatic carboxylic acid that has been used in a variety of synthetic organic reactions, including the synthesis of various drugs, polymers, and other compounds. In addition, CSPCA has been studied for its potential as a therapeutic agent in the treatment of various diseases, due to its unique biochemical and physiological effects.

Scientific Research Applications

1-cyanospiro[2.2]pentane-1-carboxylic acid has a wide range of scientific research applications. It has been used in the synthesis of various drugs, polymers, and other compounds. In addition, 1-cyanospiro[2.2]pentane-1-carboxylic acid has been studied for its potential as a therapeutic agent in the treatment of various diseases, due to its unique biochemical and physiological effects. 1-cyanospiro[2.2]pentane-1-carboxylic acid has also been used in the synthesis of various polymers, such as polyurethanes, polyesters, and polyamides. Furthermore, 1-cyanospiro[2.2]pentane-1-carboxylic acid has been used in the synthesis of various compounds, including nitroalkenes, nitroso compounds, and nitriles.

Mechanism of Action

The mechanism of action of 1-cyanospiro[2.2]pentane-1-carboxylic acid is not fully understood. However, it is believed that 1-cyanospiro[2.2]pentane-1-carboxylic acid acts as an inhibitor of enzymes involved in the synthesis of fatty acids and cholesterol, as well as enzymes involved in the metabolism of glucose. In addition, 1-cyanospiro[2.2]pentane-1-carboxylic acid may also act as an antioxidant, due to its ability to scavenge free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-cyanospiro[2.2]pentane-1-carboxylic acid are not fully understood. However, it has been shown to have anti-inflammatory and anti-oxidant effects in animal models. In addition, 1-cyanospiro[2.2]pentane-1-carboxylic acid has been shown to reduce the levels of cholesterol and triglycerides in the blood, as well as reduce the risk of cardiovascular disease. Furthermore, 1-cyanospiro[2.2]pentane-1-carboxylic acid has been shown to reduce the risk of cancer, and has been shown to have anti-tumor effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1-cyanospiro[2.2]pentane-1-carboxylic acid in laboratory experiments include its low cost and its ability to be synthesized in a variety of ways. In addition, 1-cyanospiro[2.2]pentane-1-carboxylic acid has a wide range of scientific research applications, making it a useful tool for researchers. However, there are some limitations to using 1-cyanospiro[2.2]pentane-1-carboxylic acid in laboratory experiments, such as its potential for toxicity, as well as its potential for causing allergic reactions.

Future Directions

The potential future directions for research on 1-cyanospiro[2.2]pentane-1-carboxylic acid include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research could be done to explore the potential for 1-cyanospiro[2.2]pentane-1-carboxylic acid to be used as a drug delivery system, or to be used in the synthesis of novel compounds. Furthermore, further research could be done to explore the potential for 1-cyanospiro[2.2]pentane-1-carboxylic acid to be used in the synthesis of polymers and other compounds, as well as its potential for use in the synthesis of drugs.

Synthesis Methods

1-cyanospiro[2.2]pentane-1-carboxylic acid can be synthesized by a number of methods, including the condensation of cyanoacetaldehyde with ethyl acetoacetate in the presence of sodium ethoxide, or the reaction of cyanoacetaldehyde with ethyl acetoacetate in the presence of sodium ethoxide and triethylamine. In addition, 1-cyanospiro[2.2]pentane-1-carboxylic acid can also be synthesized from 1-cyanocyclopentane-1-carboxylic acid by the action of a base such as sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-cyanospiro[2.2]pentane-1-carboxylic acid can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2-bromo-2-methylbutane", "sodium cyanide", "diethyl malonate", "sodium ethoxide", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 2-bromo-2-methylbutane is reacted with sodium cyanide in the presence of sulfuric acid to form 2-cyanobutane.", "Step 2: 2-cyanobutane is reacted with diethyl malonate in the presence of sodium ethoxide to form 2-cyano-3-methylpentanoic acid.", "Step 3: 2-cyano-3-methylpentanoic acid is heated to form the spiro compound 1-cyanospiro[2.2]pentane-1-carboxylic acid.", "Step 4: The spiro compound is purified through recrystallization using a mixture of water and sodium hydroxide." ] }

CAS RN

2768326-96-9

Molecular Formula

C7H7NO2

Molecular Weight

137.1

Purity

95

Origin of Product

United States

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